1-(Pyridazin-4-yl)cyclopentanecarboxylicacid
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Overview
Description
1-(Pyridazin-4-yl)cyclopentanecarboxylic acid is a compound that features a pyridazine ring attached to a cyclopentane carboxylic acid moiety. Pyridazine derivatives are known for their diverse pharmacological activities and have been utilized in various medicinal chemistry applications .
Preparation Methods
The synthesis of 1-(Pyridazin-4-yl)cyclopentanecarboxylic acid typically involves the formation of the pyridazine ring followed by its attachment to the cyclopentane carboxylic acid. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or dicarbonyl compounds . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often using catalysts and controlled environments .
Chemical Reactions Analysis
1-(Pyridazin-4-yl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert certain functional groups into their reduced forms.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of various derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Pyridazin-4-yl)cyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Pyridazin-4-yl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring’s unique physicochemical properties, including its ability to form hydrogen bonds and π-π stacking interactions, contribute to its biological activity . These interactions can modulate the activity of the target molecules, leading to the desired therapeutic effects.
Comparison with Similar Compounds
1-(Pyridazin-4-yl)cyclopentanecarboxylic acid can be compared with other pyridazine derivatives, such as:
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-pyridazin-4-ylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c13-9(14)10(4-1-2-5-10)8-3-6-11-12-7-8/h3,6-7H,1-2,4-5H2,(H,13,14) |
InChI Key |
MLNGFCISMMATJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CN=NC=C2)C(=O)O |
Origin of Product |
United States |
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